molecular formula C8H11BrFNO B3088423 4-(1-Aminoethyl)-2-fluorophenol hydrobromide CAS No. 1185295-44-6

4-(1-Aminoethyl)-2-fluorophenol hydrobromide

Cat. No.: B3088423
CAS No.: 1185295-44-6
M. Wt: 236.08
InChI Key: KCWGDWPPYWJQNW-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorophenol hydrobromide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an aminoethyl group attached to a fluorophenol ring, with a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-fluorophenol hydrobromide typically involves the introduction of an aminoethyl group to a fluorophenol ring. One common method involves the reaction of 2-fluorophenol with ethylene diamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the aminoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional steps for purification and crystallization to obtain the hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Aminoethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorophenol ring can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)phenol hydrobromide
  • 2-Fluoro-4-(1-aminoethyl)phenol
  • 4-(1-Aminoethyl)-3-fluorophenol

Uniqueness

4-(1-Aminoethyl)-2-fluorophenol hydrobromide is unique due to the specific positioning of the aminoethyl and fluorine groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(1-aminoethyl)-2-fluorophenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.BrH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWGDWPPYWJQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Aminoethyl)-2-fluorophenol hydrobromide
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4-(1-Aminoethyl)-2-fluorophenol hydrobromide
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4-(1-Aminoethyl)-2-fluorophenol hydrobromide
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4-(1-Aminoethyl)-2-fluorophenol hydrobromide
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4-(1-Aminoethyl)-2-fluorophenol hydrobromide
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4-(1-Aminoethyl)-2-fluorophenol hydrobromide

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